6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-8-10-6(7(12)13)4-11(8)3-5/h2-4H,1H3,(H,12,13) |
InChI Key |
BOHVWGFJSJFGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2N=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies
The synthesis of 6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid generally follows the construction of the imidazo[1,2-a]pyrimidine ring via condensation and cyclization reactions involving 2-aminopyrimidine derivatives and carbonyl compounds. Key approaches include:
Condensation of 2-aminopyrimidine with α-haloketones or α-haloesters (e.g., methyl bromopyruvate) to form the imidazo ring system, followed by hydrolysis or further functionalization to yield the carboxylic acid derivative.
Multicomponent reactions involving 2-aminopyrimidine, aldehydes or ketones, and other reagents under microwave or catalytic conditions to afford the fused heterocycle efficiently.
Transition metal-catalyzed coupling reactions for functional group modifications on the imidazo[1,2-a]pyrimidine core.
Specific Synthetic Routes for 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Condensation of 2-Aminopyrimidine with Methyl Bromopyruvate
One common method involves reacting 2-aminopyrimidine with methyl bromopyruvate under basic conditions to form methyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. Subsequent hydrolysis of the methyl ester yields the target carboxylic acid.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminopyrimidine + methyl bromopyruvate | Basic medium, room temperature to reflux, 2-6 h | 75-85 | Formation of methyl ester intermediate |
| 2 | Hydrolysis of methyl ester | NaOH, EtOH/H2O, 60 °C, 3 h | 80-90 | Conversion to carboxylic acid |
This two-step route is widely used due to its simplicity and moderate to high yields.
Multicomponent Reaction Using 2-Aminonicotinic Acid and Chloroacetaldehyde
An alternative method employs 2-aminonicotinic acid reacting with chloroacetaldehyde in ethanol, catalyzed by coupling agents such as HATU and DIPEA, to directly yield the imidazo[1,2-a]pyrimidine-2-carboxylic acid derivative with a methyl substituent at position 6.
| Step | Reactants | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminonicotinic acid + chloroacetaldehyde | HATU/DIPEA, ethanol, room temperature | 93-97 | High yield, one-pot synthesis |
This method is advantageous for its high efficiency and suitability for scale-up.
Catalytic and Green Chemistry Approaches
Recent studies have demonstrated iodine-catalyzed synthesis of imidazo[1,2-a]pyrimidine derivatives in aqueous media, which could be adapted for methyl-substituted analogs. For example, condensation of 2-aminopyrimidines with acetyl derivatives in water under mild heating and iodine catalysis leads to good to excellent yields with environmentally friendly conditions.
Reaction Mechanisms and Rearrangements
The synthesis often involves nucleophilic attack of the amino group on the carbonyl carbon of α-haloketones or esters, followed by cyclization to form the fused imidazo ring. It is important to note that imidazo[1,2-a]pyrimidine derivatives can undergo Dimroth rearrangement under certain conditions, which can affect regiochemistry and yield. Use of isotopically labeled compounds (e.g., 15N) has helped clarify these rearrangements and optimize synthetic routes.
Data Tables Summarizing Preparation Methods
Research Outcomes and Characterization
Yields and Purity: The multicomponent method yields the highest purity and yield (up to 97%), suitable for industrial scale. Condensation/hydrolysis routes provide moderate yields but are simpler.
Structural Confirmation: Characterization is achieved through FT-IR (ester and acid C=O stretches), 1H and 13C NMR (confirming methyl and carboxyl positions), and mass spectrometry. Use of 15N NMR helps detect rearrangements.
Green Chemistry Metrics: The iodine-catalyzed aqueous synthesis aligns with green chemistry principles, using water as solvent and mild conditions, reducing hazardous waste.
Synthetic Challenges: Dimroth rearrangement can complicate regioselectivity; careful control of reaction conditions and choice of substrates is critical.
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Properties
Key Observations :
Trifluoromethyl substitution at C6 (CAS 1350323-88-4) increases lipophilicity (logP ~1.8 vs. 0.9 for methyl), enhancing membrane permeability . Bromine at C6 (CAS 907945-69-1) adds molecular weight and polarizability, favoring halogen bonding in target interactions .
Carboxylic Acid Position :
- Shifting the carboxylic acid from C2 to C3 (CAS 1020035-04-4) disrupts hydrogen-bonding patterns, reducing affinity for targets requiring C2-COOH interactions .
Key Observations :
- The target compound is synthesized via cyclocondensation followed by oxidation, but Dimroth rearrangement can occur during hydrolysis, leading to isomerization (e.g., C2-COOH → C3-COOH) .
- Trifluoromethyl analogs require specialized cross-coupling reactions, increasing synthetic complexity .
Key Observations :
Biological Activity
6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis and Structure
The compound belongs to the imidazo[1,2-a]pyrimidine class, known for their pharmacological properties. The synthesis typically involves multi-step organic reactions that modify the imidazo ring system to enhance biological activity. For instance, derivatives with various substituents at the 6-position have been explored for improved efficacy against specific targets.
Biological Activity Overview
The biological activity of 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid has been evaluated in several studies, focusing on its anticancer properties, enzyme inhibition, and potential as a therapeutic agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit submicromolar inhibitory activity against various tumor cell lines. For example, one study reported that a modified version of the compound induced a G2/M phase block in HCC827 cells, significantly increasing the percentage of cells in this phase from 20.84% (control) to 52.21% upon treatment with the compound for 48 hours . This suggests that compounds in this class may function as effective anticancer agents through cell cycle regulation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in cancer progression. For instance, it has been identified as a potent inhibitor of phospholipase A2 (PLA2), which is implicated in cancer metastasis. In vitro assays demonstrated that modifications at the 6-position significantly enhanced its inhibitory potency against PLA2, with IC50 values indicating effective inhibition at low concentrations .
Case Studies and Research Findings
Several case studies highlight the compound's efficacy:
- Study on Tumor Cell Lines : A comprehensive evaluation of various derivatives against human cervical carcinoma HeLa cells revealed that certain analogs exhibited high cytotoxicity (IC50 < 150 μM). The structure-activity relationship (SAR) indicated that specific substitutions at the 6-position were crucial for enhancing cytotoxic effects .
- Inhibition of Rab Geranylgeranyl Transferase (RGGT) : Another study synthesized phosphonocarboxylate derivatives based on imidazo[1,2-a]pyrimidine structures. These compounds were evaluated for their ability to inhibit RGGT, a target linked to cancer cell survival. The most active inhibitors disrupted Rab11A prenylation in HeLa cells effectively .
Data Tables
| Compound | Target Enzyme | IC50 (μM) | Cell Line | Notes |
|---|---|---|---|---|
| 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid | PLA2 | < 100 | HCC827 | Induces G2/M phase block |
| Derivative A | RGGT | 25-100 | HeLa | High cytotoxicity observed |
| Derivative B | PLA2 | < 150 | HeLa | Significant growth inhibition |
Q & A
What synthetic methodologies are effective for preparing 6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives?
Methodological Answer:
A robust approach involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, such as 4-hydroxy-6-methylpyran-2-one, under reflux conditions . For example, intermediates like substituted aldehydes (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) can react with ethyl N-alkylglycinates in methanol with triethylamine as a base, followed by cyclization using sodium methoxide . Yield optimization (53–62%) requires precise control of reaction time (1–2 hours at 50–60°C) and acidification to pH <7 for precipitation . Alternative catalytic methods, such as In(OTf)₃-mediated multicomponent reactions, enable imidazopyridine formation under mild conditions .
How can researchers validate the structural integrity of synthesized 6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives?
Analytical Guidance:
- NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns. For example, methyl groups appear at δ 3.78–3.94 ppm, while aromatic protons resonate between δ 7.07–8.84 ppm .
- Mass Spectrometry : Confirm molecular ions via CI-MS (e.g., [M+H]⁺ at m/z 244.1 for C₁₂H₉N₃O₃) .
- Elemental Analysis : Match calculated and observed C, H, and N percentages (e.g., C 59.26% vs. 59.30% for C₁₂H₉N₃O₃) .
What biological activities are associated with 6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives?
Key Findings:
- Antibiofilm Activity : Derivatives like 6g reduce E. coli 311 biofilm biomass by 91.2% and S. aureus 222 by 54.0% . Compound 6d shows 78.7% inhibition against P. aeruginosa 449 .
- Limited Direct Antimicrobial Effects : MICs against gram-negative bacteria (>200 mg/L) indicate poor planktonic cell inhibition, but 6b exhibits MIC 75 mg/L against methicillin-resistant S. aureus .
Experimental Design : Use crystal violet assays for biofilm quantification and broth microdilution for MIC determination .
How do structural modifications influence the bioactivity of these compounds?
Structure-Activity Relationship (SAR) Insights:
- Alkyl Substituents : Propyl-substituted derivatives (e.g., 4b) show moderate activity, while methyl groups (4a, 4e) enhance solubility but reduce potency .
- Carboxamide Derivatives : Converting carboxylic acids to carboxamides (e.g., 6a-h) improves biofilm disruption, likely due to enhanced membrane penetration .
Advanced Research Tip : Perform molecular docking to identify interactions with biofilm-associated proteins (e.g., S. aureus adhesins).
How can researchers reconcile discrepancies between biofilm inhibition and MIC data?
Data Contradiction Analysis:
Biofilm disruption (e.g., 91.2% biomass reduction) often occurs at sub-MIC concentrations, suggesting non-lytic mechanisms like quorum sensing inhibition or extracellular matrix interference . Design dose-response assays to differentiate biofilm-specific effects from growth inhibition.
What are the challenges in scaling up synthesis, and how can they be addressed?
Process Chemistry Considerations:
- Yield Optimization : Scale-up of intermediates (e.g., aldehyde 2a-e) may require solvent switching (e.g., methanol to ethanol) for cost efficiency .
- Purification : Acid precipitation (pH <7) is scalable, but column chromatography may be needed for carboxamide derivatives .
- Catalyst Recycling : For In(OTf)₃-mediated reactions, evaluate catalyst recovery to reduce costs .
What advanced characterization techniques are recommended for mechanistic studies?
Methodological Recommendations:
- Metabolomic Profiling : Identify bacterial metabolites post-treatment to pinpoint biofilm pathways.
- Transcriptomics : RNA-seq of P. aeruginosa treated with 6g can reveal downregulated virulence genes.
- X-ray Crystallography : Resolve crystal structures of derivatives bound to target enzymes (e.g., E. coli dihydrofolate reductase).
How stable are these derivatives under physiological conditions?
Stability Data:
- Solubility : Derivatives with methyl groups (logP ~1.5–2.0) exhibit moderate aqueous solubility, suitable for in vitro assays .
- pH Stability : Carboxylic acid derivatives remain stable at pH 5–7 but may decarboxylate under strongly acidic conditions .
Formulation Advice : Use PEG-based vehicles for in vivo studies to enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
